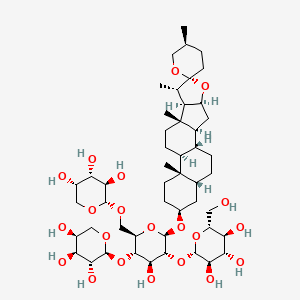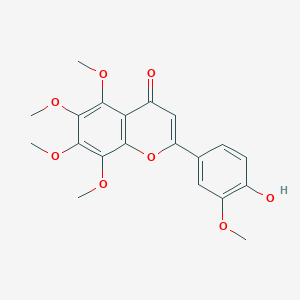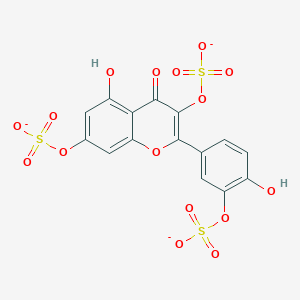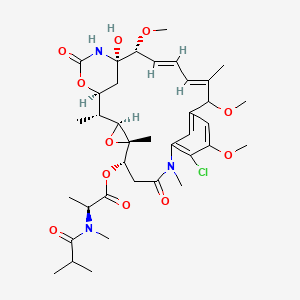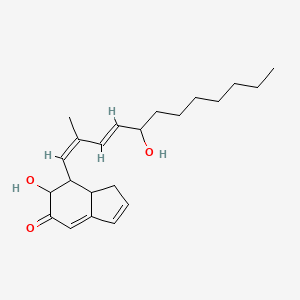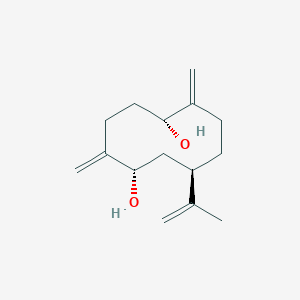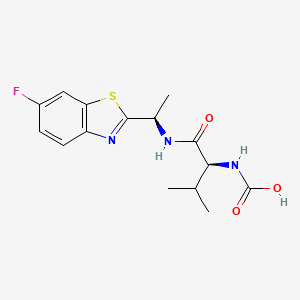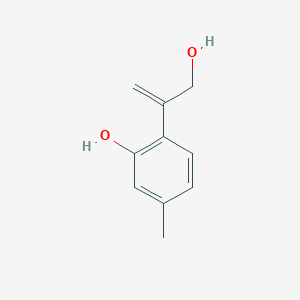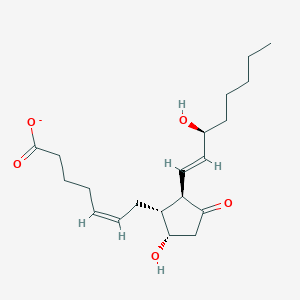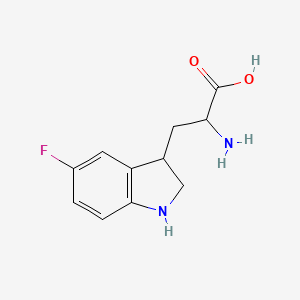
Cefamandole(1-)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cefamandole(1-) is a cephalosporin carboxylate anion having (R)-mandelamido and N-methylthiotetrazole side-groups. It is a conjugate base of a cefamandole.
Applications De Recherche Scientifique
Chemistry and Microbiology of Cefamandole
Cefamandole, a cephalosporin antibiotic, showcases its scientific significance through its chemistry and microbiological potency. Originating from cephalosporin C conversion to 7-aminocephalosporanic acid (7-ACA), cefamandole's synthesis and antibiotic properties were explored. Notably, it demonstrates comparable potency against gram-positive organisms to other cephalosporins like cephalothin and cefazolin, with superior effectiveness against gram-negative bacteria. Its ability to inhibit traditionally resistant strains like Enterobacter and indole-positive Proteus marks a significant advancement in antibiotic therapy. Cefamandole nafate's selection for clinical use underscores its pharmaceutical viability (Kaiser, Gorman, & Webber, 1978).
Comparative Analysis with Other Cephalosporins
Research has not only confirmed cefamandole's potent antibacterial activity but also compared it with other cephalosporins like cefonicid, highlighting similarities and differences in efficacy against various bacterial strains. For instance, cefonicid shares cefamandole's enhanced effectiveness against several Enterobacteriaceae and its activity against Haemophilus influenzae. Such comparative analyses extend our understanding of cephalosporins' therapeutic range and inform clinical decisions regarding antibiotic selection for specific bacterial infections (Saltiel & Brogden, 1986; Dudley, Quintiliani, & Nightingale, 1984).
Cefamandole's Role in Antibiotic Prophylaxis
Cefamandole's broad spectrum of activity makes it a preferred choice in the antibiotic prophylaxis of open fractures, showcasing its significance in preventing infections in orthopaedic trauma. The selection of cefamandole for managing Type 1 or Type 2 fractures, based on its antistaphylococcal activity, illustrates the targeted application of antibiotics in surgical settings to mitigate the risk of infection (Antrum & Solomkin, 1987).
Propriétés
Formule moléculaire |
C18H17N6O5S2- |
|---|---|
Poids moléculaire |
461.5 g/mol |
Nom IUPAC |
(6R,7R)-7-[[(2R)-2-hydroxy-2-phenylacetyl]amino]-3-[(1-methyltetrazol-5-yl)sulfanylmethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate |
InChI |
InChI=1S/C18H18N6O5S2/c1-23-18(20-21-22-23)31-8-10-7-30-16-11(15(27)24(16)12(10)17(28)29)19-14(26)13(25)9-5-3-2-4-6-9/h2-6,11,13,16,25H,7-8H2,1H3,(H,19,26)(H,28,29)/p-1/t11-,13-,16-/m1/s1 |
Clé InChI |
OLVCFLKTBJRLHI-AXAPSJFSSA-M |
SMILES isomérique |
CN1C(=NN=N1)SCC2=C(N3[C@@H]([C@@H](C3=O)NC(=O)[C@@H](C4=CC=CC=C4)O)SC2)C(=O)[O-] |
SMILES canonique |
CN1C(=NN=N1)SCC2=C(N3C(C(C3=O)NC(=O)C(C4=CC=CC=C4)O)SC2)C(=O)[O-] |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




